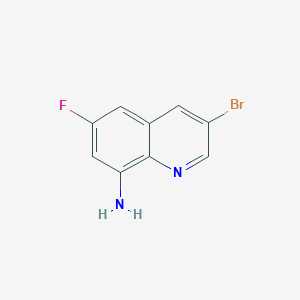

8-Amino-3-bromo-6-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHVFHMFKGSUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475725 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515170-53-3 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Quinolines

An In-Depth Technical Guide to 3-Bromo-6-fluoroquinolin-8-amine

This guide provides a comprehensive technical overview of 3-Bromo-6-fluoroquinolin-8-amine, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold profoundly modulates the molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[1]

3-Bromo-6-fluoroquinolin-8-amine (CAS No: 1432323-09-5) emerges as a particularly valuable building block. The presence of the 8-amino group provides a nucleophilic site for derivatization, the 6-fluoro group enhances its drug-like properties, and the 3-bromo position offers a reactive site for introducing molecular diversity. This unique combination makes it a sought-after intermediate in the synthesis of complex heterocyclic compounds for targeted therapeutic applications, including oncology and infectious diseases.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is foundational to its application. The key identifiers and characteristics of 3-Bromo-6-fluoroquinolin-8-amine are summarized below.

| Property | Value | Source |

| CAS Number | 1432323-09-5 | [2] |

| Molecular Formula | C₉H₆BrFN₂ | [1][2] |

| Molecular Weight | 241.06 g/mol | [1][2] |

| IUPAC Name | 3-bromo-6-fluoroquinolin-8-amine | N/A |

| Physical Form | Powder or crystals | [2] |

| InChI Key | VHDCVYMFTYLNCK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C2C(=C1)C(=CN=C2N)Br)F | N/A |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted 8-aminoquinolines often involves the construction of the quinoline core followed by functional group manipulations. A common and reliable strategy for introducing the 8-amino group is through the reduction of a corresponding 8-nitroquinoline precursor. This method is widely adopted due to the high efficiency and selectivity of the reduction.

The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds, such as the synthesis of 6-bromoquinolin-8-amine.[3] The causality for this choice rests on the robustness of nitro-to-amine reduction using iron in an acidic medium, a classic and trustworthy transformation in heterocyclic chemistry.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility of 8-Amino-3-bromo-6-fluoroquinoline in Organic Solvents

Introduction: The Significance of 8-Amino-3-bromo-6-fluoroquinoline in Modern Drug Discovery

8-Amino-3-bromo-6-fluoroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound.[1] The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarial, antimicrobial, and anticancer agents.[2] The specific substitutions on this particular molecule—an amino group at position 8, a bromine atom at position 3, and a fluorine atom at position 6—are expected to modulate its physicochemical properties and biological activity. As with any compound destined for therapeutic applications, a thorough understanding of its solubility is a critical first step in the drug development process, influencing everything from formulation to bioavailability.[3]

Predicted Solubility Profile of 8-Amino-3-bromo-6-fluoroquinoline

Quinoline itself is sparingly soluble in cold water but dissolves readily in most organic solvents.[1] The functional groups on 8-Amino-3-bromo-6-fluoroquinoline will influence its solubility in complex ways. The amino group can act as both a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents. Conversely, the aromatic rings and the halogen substituents (bromine and fluorine) contribute to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.

Based on the general behavior of substituted quinolines, 8-Amino-3-bromo-6-fluoroquinoline is anticipated to be soluble in a range of common organic solvents.

Qualitative Solubility Predictions

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents | High | The presence of bromine and fluorine on the quinoline ring suggests favorable interactions with solvents like dichloromethane and chloroform. |

| Ethers | Moderate to High | Solvents like tetrahydrofuran (THF) and diethyl ether are likely to be effective due to their ability to solvate the aromatic system. |

| Alcohols | Moderate | Methanol and ethanol should be reasonably good solvents, particularly due to the hydrogen bonding potential of the amino group. |

| Aprotic Polar Solvents | High | Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are very likely to dissolve 8-Amino-3-bromo-6-fluoroquinoline. |

| Non-polar Solvents | Low to Moderate | Solubility in solvents like hexanes and toluene is expected to be lower, though the lipophilic character of the molecule may allow for some dissolution. |

Quantitative Solubility Data for Analogous Quinoline Derivatives

To provide a more concrete reference point, the following table summarizes available quantitative solubility data for structurally similar quinoline derivatives. This data can serve as a valuable proxy for estimating the solubility of 8-Amino-3-bromo-6-fluoroquinoline.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction)[4] |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction)[4] |

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Amino-3-bromo-6-fluoroquinoline to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, longer times may be necessary.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Construct a calibration curve using standards of known concentrations to accurately determine the concentration of 8-Amino-3-bromo-6-fluoroquinoline in the saturated solution.

-

Causality Behind Experimental Choices

-

Excess Solid: The presence of excess solid is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

-

Filtration: Filtration is necessary to remove any undissolved solid that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a sensitive and specific analytical method like HPLC or LC-MS ensures accurate quantification of the solute.[6]

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery, high-throughput kinetic solubility assays are often employed to rapidly screen large numbers of compounds.[5] These methods, such as nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock solution.[3][6] While these methods provide valuable rank-ordering of compounds, it is important to note that they measure kinetic solubility, which may differ from the thermodynamic solubility determined by the shake-flask method.[5]

Conceptual Workflow for a Turbidimetric Solubility Assay

Caption: Conceptual workflow for a turbidimetric kinetic solubility assay.

Conclusion

A comprehensive understanding of the solubility of 8-Amino-3-bromo-6-fluoroquinoline is fundamental to its advancement as a potential therapeutic agent. While direct quantitative data is currently lacking, the information provided in this guide on the expected solubility based on its chemical structure and the solubility of analogous compounds offers a solid foundation for researchers. The detailed experimental protocol for determining thermodynamic solubility using the shake-flask method provides a clear and robust pathway for generating the precise data required for formulation development and further preclinical studies. By applying these principles and methodologies, scientists can effectively characterize this promising compound and unlock its full therapeutic potential.

References

- Compound solubility measurements for early drug discovery. (2022, May 31).

- An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636). EvitaChem.

- Quinoline. Wikipedia.

- 8-Bromo-6-fluoroquinoline. PubChem.

- 3-Bromo-8-fluoroquinolin-6-amine. Sigma-Aldrich.

- 8-Amino quinolines. Pharmacy 180.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12).

- Prepar

- The structures of the substituted quinolines.

- 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Benchchem.

- Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing).

- 8-Aminoquinoline. Wikipedia.

- Chapter 7_Quinolines and Isoquinolines.pdf.

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.

- 4-Amino-3-bromo-8-fluoroquinoline. Santa Cruz Biotechnology.

- 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. PubChem.

Sources

Technical Guide: Isomeric Purity Standards for 6-Fluoro-3-bromo-8-aminoquinoline

This guide provides a rigorous technical framework for establishing and validating isomeric purity standards for 6-fluoro-3-bromo-8-aminoquinoline (6F-3Br-8AQ) . This molecule is a high-value pharmacophore, structurally related to next-generation 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and metallo-therapeutics.

Its specific substitution pattern—halogenation at the 3-position (heterocyclic ring) and 6-position (carbocyclic ring)—presents unique synthetic and analytical challenges regarding regioisomeric purity.

Executive Summary

The efficacy and toxicity profiles of 8-aminoquinoline therapeutics are strictly governed by their substitution patterns. While the 6-fluoro substituent typically blocks metabolic liability (preventing quinone-imine formation), the 3-bromo moiety serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to attach lipophilic side chains.

The Critical Risk: Inadequate regio-control during bromination or ring closure frequently yields the 5-bromo or 7-bromo isomers. These regioisomers are difficult to separate by standard C18 HPLC due to identical mass and similar lipophilicity, yet they possess drastically different Structure-Activity Relationships (SAR) and toxicity profiles. This guide establishes the protocol for certifying the 3-bromo isomer with >99.5% isomeric purity.

Part 1: The Criticality of Regio-Control & Impurity Profiling

To establish a standard, we must first define the "Isomeric Landscape." The synthesis of 6F-3Br-8AQ typically proceeds via two primary routes, each generating distinct impurity profiles.

Origin of Impurities

The electron-deficient nature of the pyridine ring (positions 2, 3, 4) versus the electron-rich (but deactivated by -NO2/-NH2) benzene ring (positions 5, 6, 7, 8) dictates the impurity profile.

-

Route A (Direct Bromination): Bromination of 6-fluoro-8-nitroquinoline.

-

Challenge: Electrophilic aromatic substitution favors the benzene ring (positions 5 or 7) over the pyridine ring (position 3). Achieving 3-bromo selectivity requires harsh conditions (e.g., molten complex with AlCl3 or bromination of the N-oxide).

-

Major Impurity:6-fluoro-5-bromo-8-aminoquinoline (Thermodynamic sink).

-

-

Route B (Ring Construction): Skraup reaction using 2-bromoacrolein and 4-fluoro-2-nitroaniline.

-

Challenge: Polymerization of bromoacrolein and Michael additions.

-

Major Impurity:6-fluoro-8-aminoquinoline (Des-bromo) or Uncyclized intermediates .

-

The Isomeric Purity Standard Set

A robust QC method requires the synthesis of the specific impurities to act as "System Suitability Standards."

| Compound ID | Structure | Role | Relative Retention (RRT)* |

| STD-Target | 6-Fluoro-3-bromo-8-aminoquinoline | Primary Analyte | 1.00 |

| IMP-A | 6-Fluoro-5-bromo-8-aminoquinoline | Critical Regioisomer | 1.08 |

| IMP-B | 6-Fluoro-7-bromo-8-aminoquinoline | Minor Regioisomer | 1.12 |

| IMP-C | 6-Fluoro-8-aminoquinoline | Des-bromo precursor | 0.45 |

| IMP-D | 6-Fluoro-3,5-dibromo-8-aminoquinoline | Over-brominated | 1.35 |

*RRT values are approximate for a Phenyl-Hexyl stationary phase.

Part 2: Analytical Strategy (The "Standard")

The certification of the primary standard relies on an Orthogonal Validation Workflow combining qNMR (for absolute assay) and UPLC-MS/UV (for isomeric purity).

Workflow Diagram

The following diagram illustrates the decision tree for certifying a candidate batch as a Reference Standard.

Caption: Orthogonal validation workflow ensuring structural identity and quantitative accuracy.

Method A: Regio-Selective UPLC (Purity)

Standard C18 columns often fail to resolve the 3-bromo and 5-bromo isomers due to the "hydrophobic mask" of the quinoline ring. We utilize a Fluorophenyl (PFP) or Biphenyl stationary phase to exploit pi-pi interactions, which differ significantly based on the bromine position relative to the nitrogen.

Protocol:

-

Column: Waters ACQUITY UPLC HSS PFP (1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

-

Mobile Phase B: Methanol (MeOH promotes pi-pi interactions better than ACN).

-

Gradient: 5% B to 60% B over 10 mins.

-

Detection: UV at 254 nm (quinoline core) and 350 nm (diagnostic for 8-amino conjugation).

-

Success Criterion: Resolution (

) between 3-Br (Target) and 5-Br (Impurity) must be

Method B: 1H-NMR Structural Lock (Identity)

NMR is the only definitive method to distinguish the 3-bromo isomer from the 5-bromo isomer without a reference standard.

-

3-Bromo Isomer Signature:

-

H-2: Appears as a sharp doublet (

, -

H-4: Appears as a doublet (

, -

Key Feature: Meta-coupling between H-2 and H-4 across the bromine.

-

-

5-Bromo Isomer Signature:

-

H-2, H-3, H-4: Shows a standard AMX or ABX pattern for the pyridine ring (3 protons).

-

H-3: A doublet of doublets (

) at ~7.5 ppm. -

Key Feature: Presence of H-3 signal confirms Bromine is NOT at position 3.

-

Part 3: Protocol for Establishment of Secondary Standards

For routine QC, using the primary qNMR-certified standard is cost-prohibitive. Labs should establish a Working Standard (Secondary Standard) .

Calibration Protocol

-

Selection: Choose a batch with chromatographic purity >98.5%.

-

Drying: Dry the material at 40°C under high vacuum ( < 5 mbar) for 24 hours to remove residual solvents (EtOAc/Hexanes are common).

-

Traceability: Analyze the Working Standard in triplicate alongside the Primary Standard using Method A (UPLC).

-

Calculation:

Where WS = Working Standard, PS = Primary Standard.

Stability Monitoring

8-aminoquinolines are prone to oxidation (turning dark brown/black) upon exposure to air and light, forming quinone-imines.

-

Storage: Amber vials, -20°C, under Argon atmosphere.

-

Retest: Every 6 months. Check for the appearance of a broad "hump" in the HPLC baseline at high retention times (polymerized oxidative byproducts).

Part 4: Synthesis Pathway & Critical Control Points

Understanding the synthesis allows the analyst to predict "Ghost Peaks" (unexpected impurities).

Caption: Synthetic divergence showing the origin of the critical 5-bromo regioisomeric impurity.

References

-

Separation of Quinoline Positional Isomers. Chromatography Forum. (2017). Techniques for resolving aromatic regioisomers using polar-embedded phases. Link

-

Synthesis of 8-Aminoquinoline Derivatives. ChemicalBook. (2024). General procedures for reduction of 8-nitroquinolines. Link

-

Regioselective Bromination of Quinolines. ACG Publications. (2016). Reinvestigation of bromination patterns in 8-substituted quinolines; distinguishing 3-bromo vs 5-bromo products. Link

-

Pharmacology of 8-Aminoquinolines. National Institutes of Health (PMC). (2020). Structure-activity relationships and toxicity mechanisms of primaquine/tafenoquine analogs. Link

-

BenchChem Technical Support. BenchChem. (2025).[2] HPLC optimization for basic quinoline compounds and pKa considerations. Link

Sources

Navigating the Synthesis and Application of 8-Amino-3-bromo-6-fluoroquinoline: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and medicinal chemistry, substituted quinolines represent a class of privileged scaffolds due to their wide-ranging pharmacological activities.[1] Among these, 8-Amino-3-bromo-6-fluoroquinoline stands out as a promising, albeit not commercially cataloged, building block. Its unique substitution pattern—an amino group for hydrogen bonding and potential prodrug strategies, a bromine atom for further functionalization via cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it a highly attractive intermediate for developing novel therapeutics.[2][3]

This technical guide provides a comprehensive overview for researchers aiming to source, synthesize, and utilize 8-Amino-3-bromo-6-fluoroquinoline. Given its current absence from major chemical catalogs, this guide focuses on a plausible synthetic pathway, sourcing of precursors, potential applications, and rigorous quality control protocols.

Sourcing Precursors: The Foundation of Synthesis

Below is a summary of potential suppliers for this key precursor. Researchers are advised to request quotes for current pricing and availability, as these can fluctuate.

| Precursor | CAS Number | Potential Suppliers | Notes |

| 6-Nitroquinoline | 613-51-4 | Sigma-Aldrich (MilliporeSigma) | A common starting point if fluorination is to be performed. |

| 8-Nitroquinoline | 607-35-2 | Sigma-Aldrich (MilliporeSigma) | Another potential starting material, though regioselective fluorination at the 6-position would be required.[4] |

| 3-Bromo-6-chloro-8-nitroquinoline | 183543-61-5 | PubChem lists several depositors | This highlights that multi-halogenated nitroquinolines are known, suggesting the target molecule is synthetically accessible.[5] |

Note: The availability and pricing of these precursors are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Proposed Synthetic Pathway

The synthesis of 8-Amino-3-bromo-6-fluoroquinoline can be logically approached in a three-step sequence starting from a fluorinated 8-nitroquinoline precursor. This pathway leverages well-established and reliable reactions in heterocyclic chemistry.

Caption: Proposed synthetic pathway for 8-Amino-3-bromo-6-fluoroquinoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-6-fluoro-8-nitroquinoline

This step involves the electrophilic bromination of the quinoline core. The 8-nitro group is a deactivating group, which directs the bromination to the 3-position.

-

Reaction Setup: To a solution of 6-fluoro-8-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

The final step is the reduction of the nitro group to an amine. This is a common and high-yielding transformation.[6]

-

Reaction Setup: To a solution of 3-bromo-6-fluoro-8-nitroquinoline (1.0 eq) in a mixture of ethanol, water, and acetic acid, add iron powder (5.0 eq).[6]

-

Reaction: Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a solution of sodium hydroxide and extract with ethyl acetate.[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Potential Applications in Drug Discovery

The structural motifs present in 8-Amino-3-bromo-6-fluoroquinoline suggest its potential utility in several areas of drug discovery, drawing parallels from the broader class of fluoroquinolones and aminoquinolines.

-

Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] The core quinoline structure is fundamental to this activity. Further modification of the 8-amino group could lead to novel derivatives with improved potency or a wider spectrum of activity.[8]

-

Anticancer Agents: Many quinoline derivatives have demonstrated significant anticancer activity by targeting various cellular pathways, including topoisomerase II inhibition and interfering with signaling cascades.[3][9] The 3-bromo position provides a handle for introducing further complexity through cross-coupling reactions, enabling the synthesis of a library of compounds for screening against cancer cell lines.

-

Antimalarial and Antiviral Agents: The 8-aminoquinoline scaffold is a classic pharmacophore in antimalarial drug discovery. While resistance is an issue with older drugs, novel derivatives are continuously being explored. Additionally, some quinoline-based compounds have shown promise as antiviral agents.[1][7]

Quality Control and Structural Validation

Rigorous quality control is paramount to ensure the identity, purity, and stability of the synthesized 8-Amino-3-bromo-6-fluoroquinoline before its use in biological assays. A combination of chromatographic and spectroscopic techniques is essential for full characterization.

Caption: Workflow for the quality control of synthesized 8-Amino-3-bromo-6-fluoroquinoline.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound and monitor reaction progress.

-

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.[10]

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 225 nm or 254 nm).[11]

-

-

Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule.[12][13]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: Will show the number of different types of protons and their neighboring environments. The aromatic protons will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A single peak will confirm the presence of the fluorine atom.

-

-

Analysis: The chemical shifts, integration, and coupling constants should be consistent with the proposed structure of 8-Amino-3-bromo-6-fluoroquinoline.

-

3. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.[14][15]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for injection.

-

Analysis:

-

Low-Resolution MS (often coupled with LC): Provides the nominal molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

-

High-Resolution MS (HRMS): Provides the exact mass, which can be used to confirm the elemental composition of the molecule.

-

-

By following this comprehensive guide, researchers can successfully synthesize, characterize, and explore the potential of 8-Amino-3-bromo-6-fluoroquinoline in their drug discovery programs, despite its current lack of commercial availability.

References

- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem. Available at: https://www.benchchem.com/product/b5349.

- The Skraup Synthesis of Quinolines. Organic Reactions. Available at: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines.

- Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. ResearchGate. Available at: https://www.researchgate.

- Friedlander synthesis of quinoline derivatives. ResearchGate. Available at: https://www.researchgate.

- Friedlaender Synthesis. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm.

- Friedländer Quinoline Synthesis. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/blog/friedlander-quinoline-synthesis.html.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26040854/.

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. Available at: https://www.benchchem.

- Skraup reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Skraup_reaction.

- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp04533a.

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: https://www.researchgate.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/10.1139/cjr49f-038.

- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v66-105.

- Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835817/.

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: https://www.mdpi.com/2076-0817/14/5/525.

- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ResearchGate. Available at: https://www.researchgate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: https://www.iipseries.org/full-text/ftctmn-22/ch-2.pdf.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. Available at: https://www.orientjchem.

- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: https://research.library.fordham.edu/chem_facultypubs/28/.

- A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22405380/.

- Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27709571/.

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Synthesis%2C-structural-characterization-and-studies-Srivastava-Srivastava/3f95e865f1a56110f279f584e037b60579624e52.

- C-13 NMR and single-crystal x-ray structural investigation of the fluoroquinolone antimicrobial drug norfloxacin2DClD2O. UQ eSpace - The University of Queensland. Available at: https://espace.library.uq.edu.au/view/UQ:255017.

- 3-Bromo-6-chloro-8-nitroquinoline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/384158.

- 6-bromoquinolin-8-amine synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/57339-57-8.html.

- 6-Fluoro-8-methylquinoline, min 98%, 1 gram. CP Lab Chemicals. Available at: https://www.cplabchemicals.com/6-fluoro-8-methylquinoline-min-98-1-gram-256569.

- 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000085.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3758100/.

- Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-4939-6634-9_4.

- 3,8-Dibromo-6-nitroquinoline. ChemScene. Available at: https://www.chemscene.com/products/3,8-Dibromo-6-nitroquinoline-696611-46-8.html.

- 6-Chloro-8-fluoroquinoline. Ossila. Available at: https://www.ossila.com/products/6-chloro-8-fluoroquinoline.

- Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636). EvitaChem. Available at: https://www.evitachem.com/product/8-bromo-6-fluoroisoquinolin-3-amine-evt-12002636.html.

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: https://www.researchgate.

- Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06935a.

- 3-Bromo-5-chloro-6-fluoroquinoline 100mg. Dana Bioscience. Available at: https://danabioscience.com/products/3-bromo-5-chloro-6-fluoroquinoline-100mg.

- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: https://iopscience.iop.org/article/10.1088/1757-899X/1279/1/012025.

- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column/.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2180846/.

- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: https://www.mdpi.com/1420-3049/30/4/897.

- Sigma Aldrich 6-Nitroquinoline 5 g. Fisher Scientific. Available at: https://www.fishersci.com/shop/products/sigma-aldrich-6-nitroquinoline-2/N2400525G.

- 7 Critical Components You Must Qualify and Control in HPLC for Accurate Results. YouTube. Available at: https://www.youtube.

- 8-Nitroquinoline 98. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/n24006.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]

- 5. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

Welcome to the technical support center for the synthesis of 8-Amino-3-bromo-6-fluoroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable quinoline intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis with confidence.

Introduction: The Synthetic Challenge

8-Amino-3-bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its synthesis, however, presents several challenges, including regioselectivity during bromination and the potential for dehalogenation during subsequent reduction steps. Direct bromination of the parent 8-amino-6-fluoroquinoline often leads to a mixture of products that are difficult to separate, primarily due to the strong activating and directing effects of the amino group.[1]

To circumvent these issues, a robust and high-yielding two-step synthetic strategy is recommended. This approach involves the initial bromination of a deactivated precursor, 6-fluoro-8-nitroquinoline, followed by the selective reduction of the nitro group. This strategy provides superior control over regioselectivity and minimizes side-product formation.

Recommended Synthetic Workflow

The recommended pathway involves two key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom at the C-3 position of 6-fluoro-8-nitroquinoline.

-

Chemoselective Reduction: Reduction of the C-8 nitro group to an amine without affecting the bromo and fluoro substituents.

Caption: Recommended two-step synthesis of 8-Amino-3-bromo-6-fluoroquinoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-fluoro-8-nitroquinoline

This procedure is adapted from established methods for the regioselective bromination of deactivated quinoline systems.[2][3] The nitro group at the C-8 position deactivates the ring, allowing for more controlled electrophilic substitution. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid promotes selective bromination at the C-3 position.

Materials:

-

6-Fluoro-8-nitroquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Ammonium Hydroxide solution (25% aq.)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to -10 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 6-fluoro-8-nitroquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 0 °C.

-

Reagent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (1.1 eq.) portion-wise, maintaining the temperature between -10 °C and -5 °C.

-

Reaction: Stir the mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding ammonium hydroxide solution until the pH reaches ~8-9. Maintain the temperature below 25 °C during neutralization. A precipitate will form.

-

Extraction: Extract the aqueous suspension three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 3-bromo-6-fluoro-8-nitroquinoline.

Protocol 2: Synthesis of 8-Amino-3-bromo-6-fluoroquinoline

This protocol utilizes tin(II) chloride, a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[4][5][6] Unlike catalytic hydrogenation with standard catalysts (e.g., Pd/C), which can cause significant dehalogenation, SnCl₂ is highly selective for the nitro group.[7][8]

Materials:

-

3-Bromo-6-fluoro-8-nitroquinoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (or Ethyl Acetate)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-bromo-6-fluoro-8-nitroquinoline (1.0 eq.) and ethanol.

-

Reagent Preparation: In a separate flask, dissolve tin(II) chloride dihydrate (4-5 eq.) in a minimal amount of concentrated HCl.

-

Reagent Addition: Add the SnCl₂/HCl solution to the stirred solution of the nitroquinoline.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been completely converted to the more polar amine product.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralization: Dilute the residue with water and cool in an ice bath. Carefully add 5 M NaOH solution to basify the mixture to a pH > 10. A precipitate of tin salts will form.

-

Extraction: Extract the mixture three times with ethyl acetate. The product will be in the organic layer.

-

Filtration (Optional): If emulsions or fine tin salt precipitates are present, filter the combined organic layers through a pad of Celite.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 8-Amino-3-bromo-6-fluoroquinoline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Understanding the cause of a problem is the first step toward a successful solution.

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Step 1: Bromination | ||

| Low or No Conversion of Starting Material | 1. Insufficiently Activating Conditions: The nitro-deactivated quinoline ring requires a strong electrophilic bromine source. 2. NBS Degradation: Old or improperly stored NBS may have lost its activity. 3. Low Temperature: Reaction may be too slow at very low temperatures. | 1. Use Concentrated H₂SO₄: Sulfuric acid protonates NBS, generating a more potent electrophilic brominating agent (Br+).[9] 2. Use Fresh NBS: Ensure the NBS is pure and dry. 3. Optimize Temperature: After initial addition at low temperature, allow the reaction to warm to room temperature to drive it to completion.[3] |

| Formation of Multiple Products (Isomers) | 1. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the bromination. 2. Alternative Brominating Agent: Using molecular bromine (Br₂) can sometimes be less selective than NBS for this type of substrate. | 1. Maintain Low Temperature: Careful temperature control, especially during the addition of NBS, is critical to favor substitution at the electronically preferred C-3 position.[3] 2. Use NBS: NBS in strong acid is the preferred reagent for controlled monobromination of such deactivated systems. |

| Di-bromination is Observed | Excess Brominating Agent: Using more than a slight excess of NBS can lead to the formation of di-brominated byproducts. | Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Step 2: Reduction | ||

| Significant Dehalogenation (Loss of Bromine) | Incorrect Reducing Agent: Catalytic hydrogenation with Pd/C is well-known to cause hydrodehalogenation, especially of aryl bromides.[4] | Use SnCl₂: Tin(II) chloride is a classic choice for reducing nitro groups in the presence of halogens due to its high chemoselectivity.[5][6] Alternative: If catalytic hydrogenation is necessary, use Raney Nickel, which is less prone to causing dehalogenation.[4] |

| Incomplete Reduction of Nitro Group | 1. Insufficient Reducing Agent: The stoichiometry of the reduction is crucial. 2. Precipitation of Reactant: The nitro-compound may not be fully soluble in the reaction medium. | 1. Use Sufficient Excess of SnCl₂: Typically 4-5 equivalents are required for a complete and timely reaction. 2. Ensure Homogeneity: Use a co-solvent like ethanol or ethyl acetate and ensure vigorous stirring to keep all reactants in solution. |

| Difficult Work-up / Emulsions | Formation of Tin Hydroxides: During basification, Sn(OH)₂ and Sn(OH)₄ precipitates form, which can be gelatinous and lead to extraction difficulties. | 1. Filter through Celite: After extraction, filtering the organic layer through a pad of Celite can effectively remove fine inorganic precipitates. 2. Use Excess Base: Ensure the pH is strongly basic (>10) to fully precipitate tin salts and avoid emulsions. |

Frequently Asked Questions (FAQs)

Q1: Why not brominate 8-amino-6-fluoroquinoline directly? A1: The amino group is a very strong activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. Direct bromination would likely yield a mixture of 5-bromo and 7-bromo isomers, along with di-brominated products, which are very difficult to separate.[1] By starting with the 8-nitro derivative, the ring is deactivated, allowing for controlled bromination at the C-3 position.

Q2: Are there alternatives to N-Bromosuccinimide (NBS) for the bromination step? A2: Yes, molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform can be used.[1] However, for deactivated substrates like 6-fluoro-8-nitroquinoline, NBS in sulfuric acid often provides better control and higher yields of the desired C-3 isomer.

Q3: What are the best methods for purifying the final product? A3: The final product, 8-Amino-3-bromo-6-fluoroquinoline, is a solid. Purification can typically be achieved by:

-

Column Chromatography: Using a silica gel column with a gradient of hexane and ethyl acetate is a reliable method for removing impurities.

-

Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield highly pure material.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of standard analytical techniques should be used:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for isomeric impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

-

Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]

-

Tin(II) chloride. Wikipedia. Available at: [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. Available at: [Link]

-

Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Available at: [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. Available at: [Link]

-

Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

-

An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available at: [Link]

- Catalytic hydrogenation of halonitrobenzene compounds. Google Patents.

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. research.library.fordham.edu [research.library.fordham.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

Technical Support Center: Purification of 3-bromo-6-fluoroquinolin-8-amine

Welcome to the technical support center for the purification of 3-bromo-6-fluoroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and similar halogenated quinoline derivatives. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification strategy for achieving high-purity material essential for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-bromo-6-fluoroquinolin-8-amine.

Q1: What are the primary recommended purification methods for crude 3-bromo-6-fluoroquinolin-8-amine?

A1: The two most common and effective methods for purifying 3-bromo-6-fluoroquinolin-8-amine are silica gel column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, is also an excellent option for achieving very high purity, especially for smaller scales or when dealing with difficult-to-separate impurities.[2][3]

Q2: What kind of impurities should I anticipate from the synthesis of 3-bromo-6-fluoroquinolin-8-amine?

A2: Impurities are highly dependent on the synthetic route. A plausible route involves the reduction of a nitro-precursor (3-bromo-6-fluoro-8-nitroquinoline). Based on this, potential impurities include:

-

Unreacted starting materials: The nitro-intermediate may be present if the reduction is incomplete.[4]

-

Byproducts of side reactions: During bromination or other steps, isomeric impurities or over-brominated products can form.[5][6]

-

Reagents and catalysts: Residual catalysts (e.g., iron from a nitro reduction) or reagents can contaminate the crude product.[7]

-

Degradation products: The compound may be sensitive to light or strong acidic/basic conditions, leading to degradation.[1][8]

Q3: Is 3-bromo-6-fluoroquinolin-8-amine stable under typical purification conditions?

A3: Generally, halogenated quinolines are stable under standard laboratory conditions. However, like many aromatic amines, it should be protected from excessive light and strong oxidizing agents to prevent degradation.[1] It is advisable to store the purified compound in a dark place under an inert atmosphere at room temperature.[9]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound is streaking/tailing badly during silica gel column chromatography. What's causing this and how do I fix it?

A4: This is a classic issue when purifying basic compounds like quinoline derivatives on acidic silica gel. The basic amine and quinoline nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and band shape.[10]

Troubleshooting Steps:

-

Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

-

Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to include NEt₃.[10]

-

-

Use a Different Stationary Phase: If a basic modifier is insufficient, consider an alternative stationary phase.

-

Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.

-

Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution containing triethylamine.

-

-

Consider Reverse-Phase Chromatography: If the issue persists, your compound may be better suited for reverse-phase (e.g., C18) chromatography.[10]

Q5: I'm having trouble separating my target compound from a very similar impurity (e.g., an isomer) using column chromatography. What can I do?

A5: Separating closely related isomers is a common challenge. Here are several strategies to improve resolution:

Strategies for Improved Separation:

-

Optimize the Mobile Phase: Systematically screen different solvent systems. A move from a standard hexane/ethyl acetate system to one using dichloromethane/methanol might alter the selectivity.

-

Use a High-Performance Stationary Phase: Employing silica gel with a smaller particle size can significantly increase column efficiency and improve separation.

-

Switch to Preparative HPLC: Reverse-phase HPLC often provides superior resolving power for closely related halogenated aromatic compounds.[2] Different column chemistries, such as Phenyl-Hexyl or PFP (pentafluorophenyl), can offer unique selectivity based on pi-pi interactions.[2]

-

Temperature Modification: For HPLC, adjusting the column temperature (e.g., 15°C cooler or warmer) can sometimes improve resolution between closely eluting peaks.[2]

Q6: My recovery yield after column chromatography is very low. Where could my product be going?

A6: Low recovery can stem from several factors:

-

Irreversible Adsorption: As discussed in Q4, strong interaction with the silica gel can lead to your product not eluting from the column. The use of a basic modifier is crucial to prevent this.[10]

-

Product Instability: If the compound is degrading on the column, you will see lower yields. Ensure your solvents are pure and consider degassing them to remove dissolved oxygen.[8]

-

Incorrect Eluent Polarity: If the mobile phase is not polar enough, your compound may not move off the column's origin. Conversely, if it's too polar, it may co-elute with impurities at the solvent front. Always develop your method using Thin-Layer Chromatography (TLC) first.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

Caption: Troubleshooting decision tree for purifying 3-bromo-6-fluoroquinolin-8-amine.

Part 3: Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for purifying gram-scale quantities of the title compound.

1. Preparation:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of ~0.25-0.35. A common starting point for similar compounds is a mixture of Hexane and Ethyl Acetate.[7] Add 0.5-1% triethylamine (NEt₃) to the eluent to prevent tailing.

-

Column Packing: Pack a glass column with silica gel (100-200 mesh) as a slurry in the chosen mobile phase. The amount of silica should be 50-100 times the weight of your crude material.

-

Sample Loading: Pre-adsorb your crude compound onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

2. Elution:

-

Carefully add the mobile phase to the top of the column without disturbing the packed bed.

-

Begin eluting the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

3. Isolation:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3-bromo-6-fluoroquinolin-8-amine.

Table 1: Example Chromatography Conditions

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[11] |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3) + 1% Triethylamine | A versatile system for quinolines; triethylamine is critical to prevent peak tailing.[7][10] |

| Sample Loading | Dry Loading (Pre-adsorption) | Provides better resolution compared to wet loading for less soluble compounds. |

| Detection | UV light at 254 nm | The quinoline ring system is UV-active, allowing for easy visualization on TLC plates. |

Protocol 2: Recrystallization

Recrystallization is an effective method if a suitable solvent system can be found and the impurity profile is not overly complex.

1. Solvent Screening:

-

Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points.

-

An ideal solvent will dissolve the compound when hot but not when cold, while the impurities are either very soluble or insoluble at all temperatures. A two-solvent system (e.g., Ethanol/Water) can also be effective.[11]

2. Procedure:

-

Dissolve the crude 3-bromo-6-fluoroquinolin-8-amine in the minimum amount of the chosen hot solvent.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove residual solvent.

Purification Workflow Overview

Caption: General workflow for the purification and analysis of 3-bromo-6-fluoroquinolin-8-amine.

References

-

Ito, Y. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1082(2), 169-175. [Link]

-

Puttaswamy, & Kumar, Y. C. S. (2018). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1236-1243. [Link]

-

Wang, Y., & Li, S. (2009). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1216(18), 4012-4017. [Link]

-

Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. Retrieved February 15, 2026, from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved February 15, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

-

Reddy, G. S., & Kumar, A. (2015). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 7(3), 253-258. [Link]

-

Vavrek, M. T., & Weisburger, J. H. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79-83. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89. [Link]

-

Al-Majedy, Y. K., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(21), 3949. [Link]

- Google Patents. (1967). Process for the purification of amines.

-

IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved February 15, 2026, from [Link]

-

Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved February 15, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Retrieved February 15, 2026, from [Link]

Sources

- 1. Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636) [evitachem.com]

- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 3. Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 7. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. 3-Bromo-8-fluoroquinolin-6-amine | 1432323-09-5 [sigmaaldrich.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rac.ac.in [rac.ac.in]

Avoiding regioselectivity errors in quinoline bromination

Technical Support Center: Quinoline Bromination

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective quinoline bromination. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding Regioselectivity in Quinoline Bromination

The quinoline scaffold is a tale of two rings with distinct electronic personalities. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Conversely, the carbocyclic (benzene) ring is comparatively electron-rich and is the typical site for electrophilic aromatic substitution.

Under neutral or vigorous conditions, electrophilic attack preferentially occurs at the C5 and C8 positions of the benzene ring.[1][2] This preference is dictated by the stability of the resulting Wheland intermediate (the cationic intermediate formed during the substitution), where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[3]

A critical strategy for controlling regioselectivity is the use of strong acids, such as concentrated sulfuric acid (H₂SO₄). In a highly acidic medium, the quinoline nitrogen is protonated, forming a quinolinium ion. This N-protonation acts as a powerful electron-withdrawing group, further deactivating the pyridine ring and strongly directing incoming electrophiles to the benzene ring.[4][5]

Kinetic vs. Thermodynamic Control

Temperature plays a pivotal role in determining the product ratio, particularly between the C5 and C8 isomers.

-

Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest. In the case of quinoline bromination in strong acid, attack at the C5 position is often kinetically favored.

-

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome larger activation barriers, and the product distribution reflects the relative stability of the products. The 8-bromo isomer can sometimes be the thermodynamically favored product.

Controlling the reaction temperature is therefore one of the most powerful tools for avoiding mixtures of isomers.[6][7]

Troubleshooting Guide

This section addresses specific, common issues encountered during quinoline bromination experiments in a direct question-and-answer format.

Q1: My reaction is producing an inseparable mixture of 5-bromo and 8-bromoquinoline. How can I improve the selectivity for the 5-bromo isomer?

A1: This is a classic regioselectivity challenge. Achieving high selectivity for 5-bromoquinoline hinges on exploiting the kinetic preference for attack at the C5 position under carefully controlled conditions.

Causality & Solution: The formation of the 8-bromo isomer is often favored at higher temperatures. To selectively synthesize 5-bromoquinoline, you must suppress the formation of the thermodynamic product.

Recommended Troubleshooting Workflow:

-

Lower the Temperature: This is the most critical parameter. The bromination should be conducted at low temperatures, typically between -25 °C and -15 °C.[4][7] Maintaining this temperature throughout the addition of the brominating agent is essential to prevent temperature spikes that could lead to the formation of the 8-bromo isomer.

-

Use a Strong Acid Medium: Perform the reaction in concentrated sulfuric acid. Protonation of the quinoline nitrogen deactivates the pyridine ring and directs bromination to the C5/C8 positions.[5]

-

Choose the Right Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation in a strong acid.[4] Using molecular bromine (Br₂) can be less selective under these conditions.

-

Control Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.1 to 1.3 equivalents). Using too much can lead to over-bromination once the starting material is consumed.[6]

A detailed protocol for selectively synthesizing 5-bromoquinoline is provided in the "Experimental Protocols" section below.

Q2: I'm observing bromination at the C3 position instead of the benzene ring. What's causing this and how do I fix it?

A2: Bromination on the electron-deficient pyridine ring, particularly at C3, indicates that the reaction is not proceeding via a standard electrophilic aromatic substitution pathway on the activated quinoline nucleus.

Causality & Solution: This outcome can occur under specific conditions, often involving radical mechanisms or the absence of a strong acid to deactivate the pyridine ring. Sometimes, specific synthetic routes are designed to achieve C3 bromination.[8] If this is not your intended outcome, you need to shift the reaction conditions to favor electrophilic attack on the benzene ring.

Recommended Troubleshooting Workflow:

-

Implement a Strong Acid Medium: If you are not already doing so, use concentrated H₂SO₄ as the solvent or co-solvent. This will protonate the nitrogen, deactivate the pyridine ring, and strongly favor substitution on the carbocyclic ring.[4]

-

Avoid Radical Initiators: Ensure your starting materials and solvents are free from radical initiators (e.g., peroxides). Avoid high temperatures or UV light unless a radical pathway is intended.

-

Re-evaluate Your Brominating Agent: For C5/C8 substitution, NBS in H₂SO₄ is a reliable choice.[4] Direct bromination with Br₂ without acid can sometimes lead to complex mixtures or attack on the pyridine ring.[9] If you must use Br₂, consider pre-forming the quinoline hydrobromide salt first.[8]

Q3: My reaction is yielding a mixture of di- and tri-brominated products, but I want mono-bromination. How can I control the degree of bromination?

A3: Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second substitution faster than the starting material is consumed. This is common when activating substituents are present.

Causality & Solution: The first bromine atom added to the ring is deactivating, which should slow down a second substitution. However, if the reaction conditions are too harsh or the reaction is left for too long, over-bromination can still occur. This is especially true for quinolines with activating groups like hydroxyl (-OH) or amino (-NH₂) groups.[10]

Recommended Troubleshooting Workflow:

-

Reduce Stoichiometry: Carefully control the amount of the brominating agent. Use exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq) and accept a lower conversion to maximize selectivity for the mono-brominated product. You can then separate the product from the unreacted starting material.

-

Lower the Temperature: As with controlling regioselectivity, lower temperatures decrease the overall reaction rate and can help prevent the second bromination from occurring.

-

Shorten Reaction Time: Monitor the reaction closely using an appropriate technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.

-

Consider the Brominating Agent: Milder brominating agents may provide better control than highly reactive ones.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common regioselectivity and yield issues.

Caption: Decision-making workflow for troubleshooting quinoline bromination.

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose brominating agent for quinoline, and how do the common ones (Br₂, NBS) differ in selectivity?

A4: There is no single "best" agent; the choice is dictated by the desired outcome.

-

N-Bromosuccinimide (NBS): NBS is highly versatile. When used in combination with a strong acid like H₂SO₄, it is an excellent electrophilic brominating agent for the benzene ring, offering good control over regioselectivity (C5 vs. C8) through temperature modulation.[4] Under different conditions (e.g., with a radical initiator), it can be used for allylic or benzylic bromination, and it can also act as an oxidant to dehydrogenate tetrahydroquinolines.[11][12]

-

Molecular Bromine (Br₂): Br₂ is a powerful brominating agent but can be less selective and lead to mixtures and over-bromination if not carefully controlled.[10] Its reactivity can be moderated by using a less polar solvent or by reacting it with the quinoline-hydrobromide salt.[8]

| Reagent | Typical Conditions | Primary Outcome | Selectivity Profile |

| NBS | conc. H₂SO₄, -20 °C | 5-Bromoquinoline | High for C5 (kinetic) |

| NBS | conc. H₂SO₄, >25 °C | 5- and 8-Bromoquinoline Mix | Mixture, can favor C8 |

| Br₂ | Quinoline-HBr salt | 3-Bromoquinoline | Favors pyridine ring attack |

| Br₂ | Activating group on ring | Mixture of isomers | Governed by activating group |

Q5: How do pre-existing substituents on the quinoline ring affect the regioselectivity of bromination?

A5: Substituents have a profound directing effect, which can either reinforce or compete with the inherent reactivity of the quinoline nucleus.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) on the benzene ring are strongly activating and ortho-, para-directing. For example, bromination of 8-hydroxyquinoline often yields a mixture of 5,7-dibromo and 7-bromo products because the hydroxyl group activates the positions ortho (C7) and para (C5) to it.[10][13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are deactivating and meta-directing. An EWG on the benzene ring will further deactivate it, making bromination even more difficult and potentially shifting reactivity if conditions are forced.

-